

Synthesis of Paroxypropione for Research Applications: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Paroxypropione*

Cat. No.: *B143161*

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Abstract

Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal estrogen that has garnered interest in research for its antigonadotropic properties and its potential applications in areas such as oncology.^[1] This technical guide provides a comprehensive overview of the synthesis of **paroxypropione**, offering detailed experimental protocols, quantitative data, and insights into its mechanism of action for research and development purposes. The primary synthetic route discussed is the Fries rearrangement of phenyl propionate, a reliable method for producing hydroxyaryl ketones. This document is intended to serve as a practical resource for chemists and pharmacologists engaged in the synthesis and evaluation of **paroxypropione** and related compounds.

Chemical Properties and Data

A summary of the key chemical and physical properties of **paroxypropione** is presented below. This data is essential for its handling, characterization, and application in a research setting.

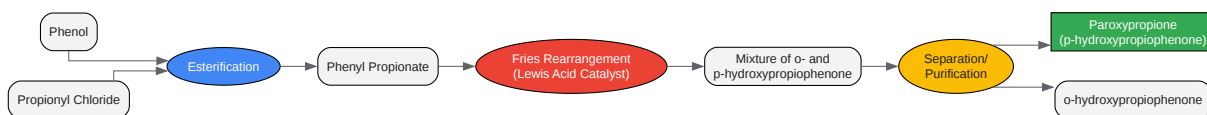
Property	Value	Reference
IUPAC Name	1-(4-hydroxyphenyl)propan-1-one	[1][2]
Synonyms	Paroxypropione, p-Hydroxypropiophenone, 4'-Hydroxypropiophenone	[1][3]
CAS Number	70-70-2	[1][2]
Molecular Formula	C9H10O2	[1][2]
Molecular Weight	150.17 g/mol	[1][4]
Appearance	White crystalline powder	[5]
Melting Point	149-152 °C	
Solubility	Soluble in DMSO (100 mg/mL)	[6][7][8]
Storage	Store at -20°C	[6][7][8]

Synthesis of Paroxypropione

The most common and highest-yielding method for the synthesis of **paroxypropione** is through the Fries rearrangement of phenyl propionate.[1] This process involves two main steps: the esterification of phenol to produce phenyl propionate, followed by the Lewis acid-catalyzed rearrangement to yield p-hydroxypropiophenone (**paroxypropione**) and its ortho isomer.

Synthesis Workflow

The overall workflow for the synthesis of **paroxypropione** is depicted below.



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Caption: Overall workflow for the synthesis of **paroxypropione**.

Experimental Protocols

This procedure describes the formation of the precursor ester, phenyl propionate, from phenol and propionyl chloride.

Materials:

- Phenol
- Propionyl chloride
- Pyridine (optional, as a base to neutralize HCl)
- Anhydrous diethyl ether (as solvent)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in anhydrous diethyl ether.
- Slowly add propionyl chloride to the solution. If pyridine is used, it should be added cautiously to the reaction mixture.
- The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
- Stir the mixture at room temperature until the evolution of HCl gas ceases (if pyridine is not used).
- The reaction mixture is then washed with water, a dilute sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude phenyl propionate.

- The crude product can be purified by distillation under reduced pressure.

This protocol details the rearrangement of phenyl propionate to p-hydroxypropiophenone (**paroxypropione**) using aluminum chloride as the Lewis acid catalyst.

Materials:

- Phenyl propionate
- Anhydrous aluminum chloride (AlCl_3)
- Carbon disulfide (CS_2) or nitrobenzene (as solvent)
- Hydrochloric acid (concentrated)
- Methanol or Ethanol (for recrystallization)

Procedure:

- In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in carbon disulfide.
- Through the dropping funnel, slowly add phenyl propionate to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the reaction mixture to reflux for several hours.
- Carefully distill off the carbon disulfide.
- Heat the remaining reaction mixture to a higher temperature (e.g., $130\text{--}150^\circ\text{C}$) for a few hours to complete the rearrangement.
- Cool the reaction mixture and decompose the aluminum complex by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
- The resulting mixture will contain both the para (**paroxypropione**) and ortho isomers of hydroxypropiophenone.

- The solid p-hydroxypropiophenone can be isolated by filtration and purified by recrystallization from methanol or ethanol. The oily ortho isomer remains in the filtrate.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of **paroxypropione** via the Fries rearrangement.

Parameter	Value/Range	Notes
Yield of Phenyl Propionate	>90%	Dependent on purification method.
Yield of p-hydroxypropiophenone	45-72%	Varies with solvent and reaction temperature. Lower temperatures favor the para isomer.
Yield of o-hydroxypropiophenone	30-40%	Higher temperatures tend to increase the yield of the ortho isomer.
Purity (after recrystallization)	>98%	Can be assessed by HPLC or melting point determination.

Characterization Data

Proper characterization is crucial to confirm the identity and purity of the synthesized **paroxypropione**.

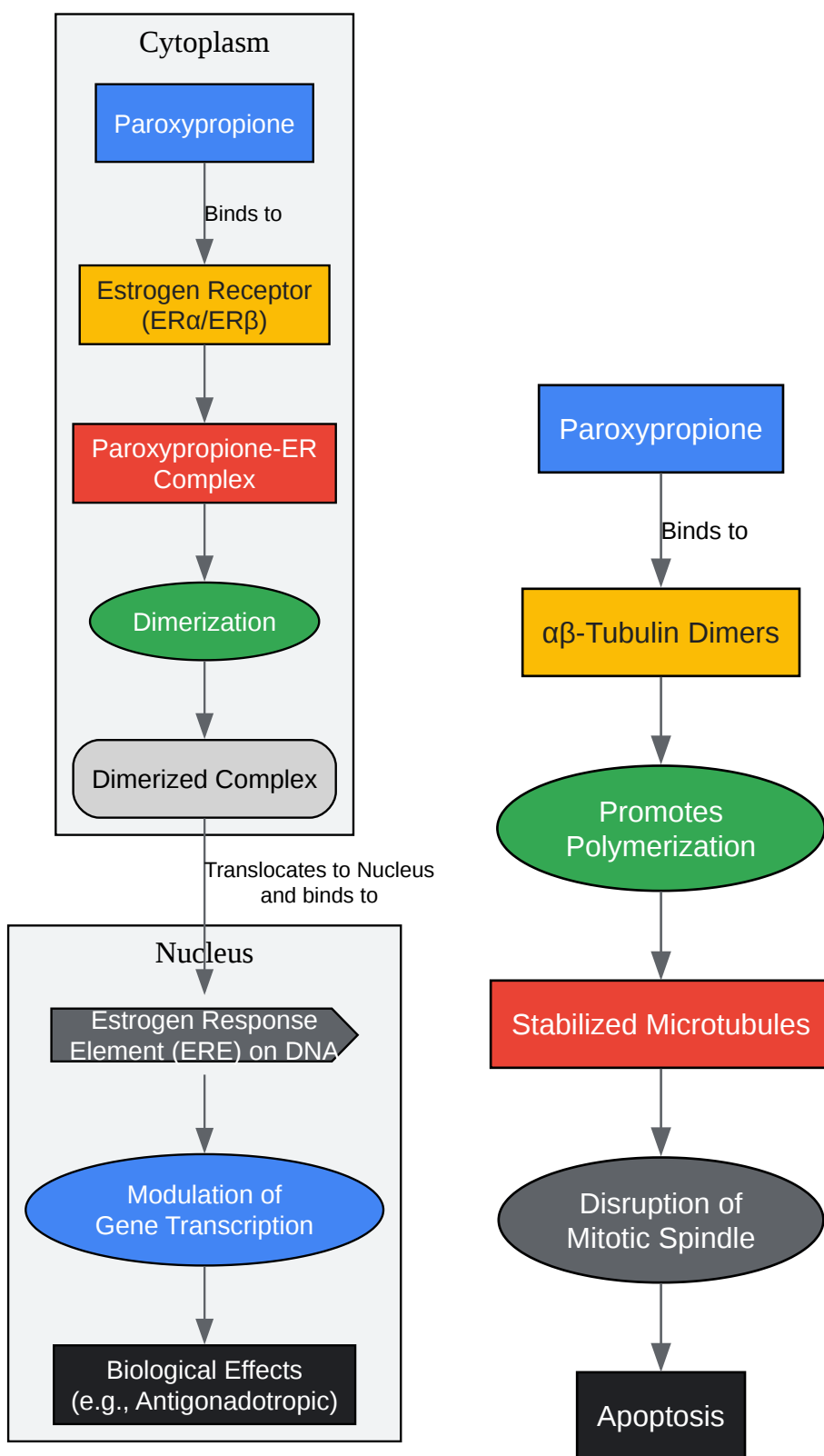
Analytical Technique	Expected Results
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the hydroxyl proton.
^{13}C NMR	Resonances for the carbonyl carbon, aromatic carbons, and the ethyl group carbons.
Infrared (IR) Spectroscopy	Characteristic peaks for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight of paroxypropione (150.17 g/mol).

Mechanism of Action and Signaling Pathways

Paroxypropione's biological effects are primarily attributed to its interaction with the estrogen receptor and its influence on microtubule dynamics.

Estrogen Receptor Signaling Pathway

As a non-steroidal estrogen, **paroxypropione** can bind to estrogen receptors (ER α and ER β), initiating a signaling cascade that can modulate gene expression. This is a key mechanism underlying its antgonadotropic effects.



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